

CYC116 β -hexosaminidase release assay

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Compound Focus: Cyc-116

CAS No.: 693228-63-6

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CYC116 at a Glance

The table below summarizes key experimental findings for CYC116 from a 2018 study [1].

Experimental Model	Key Finding	Quantitative Result (IC ₅₀ /ED ₅₀)
In Vitro: IgE-mediated BMMC Degranulation	Inhibition of β -hexosaminidase release	IC ₅₀ \approx 1.42 μ M [1]
In Vitro: Cytokine Secretion (TNF- α)	Inhibition of pro-inflammatory cytokine	IC ₅₀ \approx 1.10 μ M [1]
In Vitro: Cytokine Secretion (IL-6)	Inhibition of pro-inflammatory cytokine	IC ₅₀ \approx 1.24 μ M [1]
In Vivo: Passive Cutaneous Anaphylaxis (PCA)	Suppression of allergic reaction in mice	ED ₅₀ \approx 22.5 mg/kg [1]

Detailed Experimental Protocol

This protocol is adapted from the methodology used to generate the data above, and follows established standards for measuring mast cell degranulation [1] [2].

Principle

The β -hexosaminidase release assay is a cornerstone method for evaluating mast cell degranulation in vitro. Upon activation, mast cells release granules containing enzymes like β -hexosaminidase. The activity of this enzyme in the supernatant is measured using a colorimetric substrate, providing a quantitative proxy for the extent of degranulation and the efficacy of inhibitory compounds like CYC116 [2].

Reagents and Materials

- **Cells:** Bone marrow-derived mast cells (BMMCs) from 5-week-old male BALB/c mice, cultured for 4-6 weeks in RPMI 1640 medium supplemented with 10% FBS, 0.05 mM β -mercaptoethanol, and 10 ng/mL IL-3 [1].
- **Key Reagents:**
 - CYC116 (commercially available, e.g., Selleckchem, catalog no. S1171) [1].
 - Monoclonal dinitrophenyl (DNP)-specific IgE (e.g., Sigma-Aldrich, catalog no. D8406) [1].
 - DNP-human serum albumin (HSA) (e.g., Sigma-Aldrich, catalog no. A6661) [1].
 - Tyrode Buffer (pH 7.4): 20 mM HEPES, 135 mM NaCl, 5 mM KCl, 1.8 mM CaCl_2 , 1 mM MgCl_2 , 5.6 mM glucose, 0.1% BSA [1].
 - Lysis Buffer: 0.1% Triton X-100 in Tyrode buffer [2].
 - Substrate Solution: 3.3 mM *p*-nitrophenyl N-acetyl- β -D-glucosamide (PNAG) in 0.1 M citrate buffer (pH 4.5) [2] [3].
 - Stop Solution: 2.0 mol/L glycine buffer (pH 10.4) [3].

Step-by-Step Procedure

- **Cell Sensitization:** Seed BMMCs (2.5×10^5 cells/well) and sensitize overnight with 50 ng/mL DNP-specific IgE in culture medium [1].
- **Washing:** Wash sensitized cells twice with ice-cold PBS to remove excess IgE [1].
- **Pre-treatment:** Resuspend cells in pre-warmed Tyrode buffer. Pre-treat with CYC116 (at varying concentrations for dose-response) or a vehicle control for **30 minutes** at 37°C [1].
- **Activation:** Stimulate cells by adding 50 ng/mL DNP-HSA. Incubate for **15 minutes** at 37°C [1].
- **Reaction Termination:** Centrifuge the plate at $450 \times g$ for 5 minutes at 4°C to pellet cells [2].
- **Supernatant Collection:** Carefully transfer 50 μL of cell-free supernatant to a new 96-well plate.
- **Cell Lysis:** Lyse the remaining cells in the original plate by adding 150 μL of 0.1% Triton X-100 solution to measure total enzyme content [2]. Transfer 50 μL of this lysate to a new plate.
- **Enzyme Reaction:** To both supernatant and lysate samples, add 50 μL of PNAG substrate solution. Incubate for **60-90 minutes** at 37°C [1] [2].

- **Signal Measurement:** Stop the reaction by adding 100 μ L of glycine stop buffer (pH 10.4). Measure the absorbance at 405 nm using a microplate reader [3].

Data Calculation

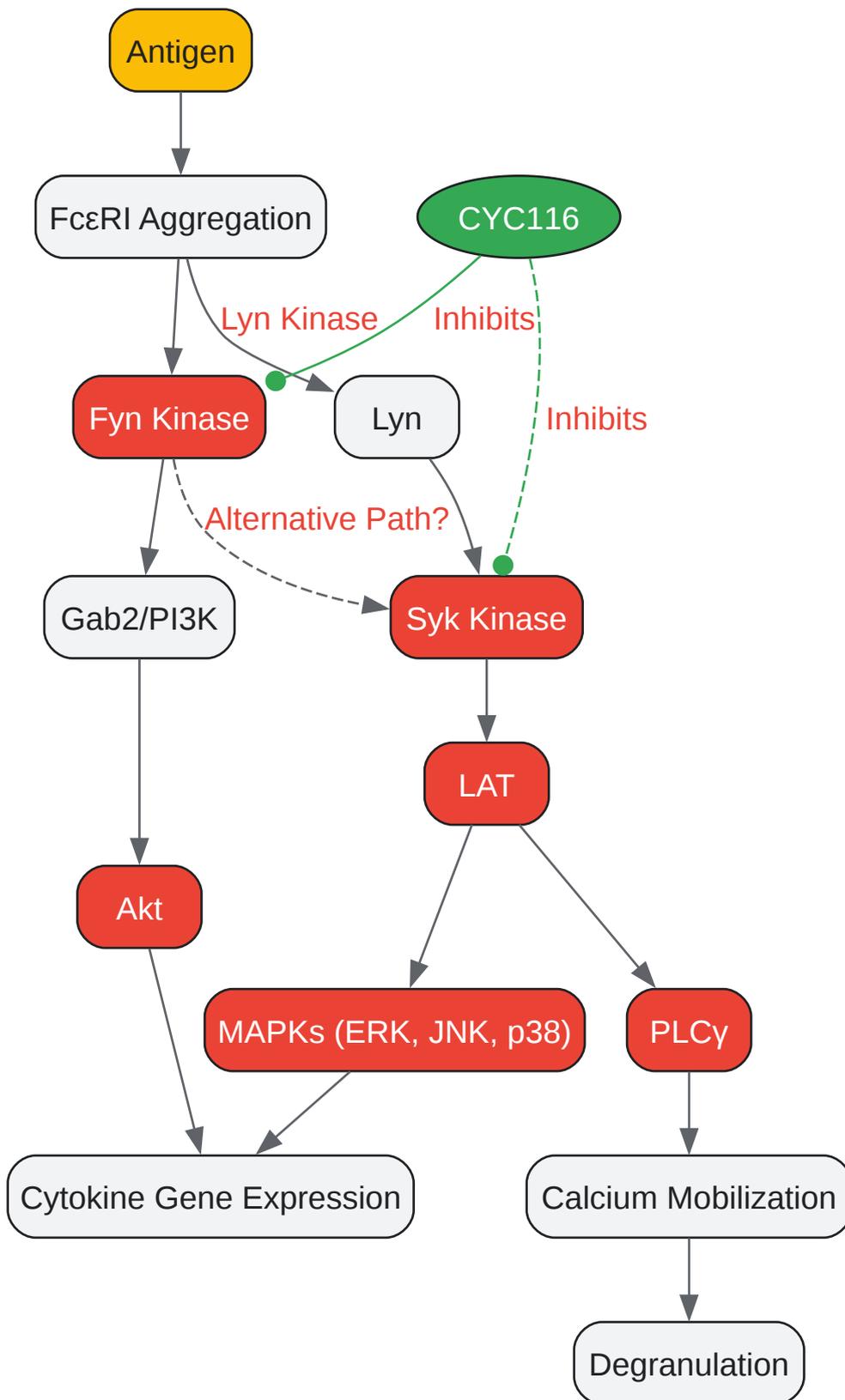
Calculate the percentage of β -hexosaminidase release using the formula below, and then determine the net antigen-specific release by subtracting the release from unstimulated cells (background) [2].

$$\% \beta\text{-hexosaminidase release} = [A_{\text{supernatant}} / (A_{\text{supernatant}} + A_{\text{lysate}})] \times 100$$

where $A_{\text{supernatant}}$ is the absorbance of the supernatant and A_{lysate} is the absorbance of the cell lysate.

Mechanism of Action: Signaling Pathway

CYC116 exerts its effect by inhibiting the early stages of the Fc ϵ RI signaling cascade in mast cells. The following diagram illustrates this mechanism and the key signaling nodes affected.



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Diagram Title: CYC116 Inhibition of Mast Cell FcεRI Signaling [1]

Application Notes for Researchers

- **Key Interpretations:** The diagram shows that CYC116 directly inhibits **Fyn kinase**, a master regulator at the top of the signaling cascade. This action disrupts multiple critical downstream pathways, including the Gab2/PI3K-Akt axis and the activation of Syk, LAT, PLCγ, and MAPKs, ultimately leading to suppressed degranulation and cytokine production [1].
- **Context in Drug Repurposing:** CYC116 was initially developed as an Aurora kinase inhibitor for cancer therapy. This research highlights its potential for **drug repositioning** in allergic diseases, a strategy also explored with other drugs like the antimicrobial agent nifuratel [4].
- **Experimental Considerations:**
 - **Cytokine Starvation:** For cleaner results, consider starving cells of IL-3 (and SCF, if used) for 4 hours to overnight before the assay to reduce background activation [2].
 - **Control Compounds:** The study used PP2, a known Src-family kinase inhibitor, as a comparative control [1].
 - **Cell Handling:** Mast cells are non-adherent and fragile. Handle gently during washing and centrifugation to avoid unintended activation or loss [2].

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